N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan-carboxamide . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses .
Synthesis Analysis
The synthesis of amide derivatives containing furan rings, such as “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
While the specific molecular structure analysis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is not available, a related compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction time, the solvent, and the amounts of the substrates were optimized .
Scientific Research Applications
Antimicrobial Activity
The synthesis and characterization of furan-3-carboxamides have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. These compounds are synthesized through a series of chemical reactions starting from 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement to produce a variety of furan-3-carboxamides. Quantitative structure-activity relationship (QSAR) studies have been applied to these compounds to correlate their physicochemical properties with their biological activity, highlighting the potential of furan-3-carboxamides in antimicrobial applications (Zanatta et al., 2007).
Biomass-derived Chemicals Production
Furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, are explored as sustainable substitutes for petroleum-based chemicals in the production of fine chemicals and plastics. These compounds are obtained through the dehydration of biomass-derived carbohydrates using innovative reactor systems. This research underlines the potential of furan derivatives in creating a more sustainable and eco-friendly chemical production process (Chheda, Román‐Leshkov, & Dumesic, 2007).
Biorenewable Polymers
The development of biorenewable polymers using furan dicarboxylic acid (FDCA) and its derivatives is a significant area of research. FDCA acts as a rigid monomer for producing high-value polyamides with excellent thermal and mechanical properties, offering a sustainable alternative to traditional petroleum-based polymers. This research is pivotal in advancing the synthesis and application of biorenewable furan-containing polyamides in various industries (Huang et al., 2020).
Enzymatic Polymerization for Sustainable Materials
The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides presents an eco-friendly method to produce materials comparable to semiaromatic polyamides, like polyphthalamides. This process results in polyamides with high molecular weight, showcasing the potential of enzymes in synthesizing high-performance sustainable materials with applications in various fields (Jiang et al., 2015).
Antiviral Agents Against H5N1 Influenza A Virus
Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, with certain compounds demonstrating excellent antiviral activity. This discovery opens up new avenues for the development of antiviral drugs against lethal influenza strains and highlights the therapeutic potential of furan-carboxamide derivatives in combating viral infections (Yongshi et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWRSQKUKKWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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